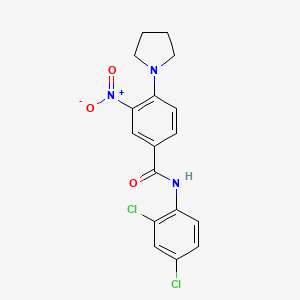
N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
Vue d'ensemble
Description
N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as NNZ-2591, is a small molecule drug that has been shown to have potential therapeutic benefits in treating various neurological disorders. This compound was first synthesized in 2011 and has since been the subject of numerous scientific studies due to its unique pharmacological profile.
Mécanisme D'action
The exact mechanism of action of N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is not fully understood, but it is believed to work by modulating the activity of a specific type of glutamate receptor in the brain. Glutamate is a neurotransmitter that plays a key role in learning and memory, and abnormalities in glutamate signaling have been implicated in many neurological disorders. N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to enhance the activity of this receptor, which may help to restore normal glutamate signaling in the brain.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to increase the expression of certain proteins involved in synaptic function and to reduce the levels of certain inflammatory cytokines in the brain. These effects may help to improve cognitive function and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is that it has been shown to be well-tolerated in animal models and has a favorable pharmacokinetic profile. This makes it a promising candidate for further development as a therapeutic drug. However, there are also some limitations to its use in lab experiments, including the need for careful dosing and monitoring to avoid potential toxicity.
Orientations Futures
There are many potential future directions for research on N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide. Some possible areas of focus include:
- Further studies to elucidate the exact mechanism of action of N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide and to identify potential targets for drug development.
- Clinical trials to test the safety and efficacy of N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in humans with neurological disorders.
- Studies to investigate the potential use of N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in combination with other drugs or therapies to enhance its therapeutic effects.
- Development of new formulations or delivery methods for N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide to improve its bioavailability and efficacy.
- Studies to investigate the potential use of N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in other neurological disorders beyond Fragile X syndrome, autism spectrum disorders, and epilepsy.
Conclusion
N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is a promising small molecule drug that has shown potential therapeutic benefits in treating a range of neurological disorders. While further research is needed to fully understand its mechanism of action and potential clinical applications, the existing scientific literature suggests that N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide may be a promising candidate for further development as a therapeutic drug.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to have potential therapeutic benefits in treating a range of neurological disorders, including Fragile X syndrome, autism spectrum disorders, and epilepsy. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems, and N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to improve cognitive function and reduce behavioral symptoms in animal models of this disorder. Similarly, N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to improve social behavior and reduce seizures in animal models of autism spectrum disorders and epilepsy.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-13-4-6-14(7-5-13)19-17(22)12-3-8-15(16(11-12)21(23)24)20-9-1-2-10-20/h3-8,11H,1-2,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFOSFZWIIXMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4081684.png)
![2-chloro-N-{1-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4081691.png)
![N-{1-[5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4081710.png)
![methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B4081716.png)
![2-chloro-N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4081724.png)
![6-amino-3-(4-ethoxyphenyl)-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081731.png)


![2-methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl butyrate](/img/structure/B4081756.png)
![4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4081778.png)
![2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B4081782.png)
![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081786.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4081794.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4081809.png)